Cliodinate

Description

Current literature gaps necessitate caution in defining its exact properties, but its classification implies functional similarities to pyridine or heterocyclic derivatives, which are common in bioactive compounds .

Properties

CAS No. |

69148-12-5 |

|---|---|

Molecular Formula |

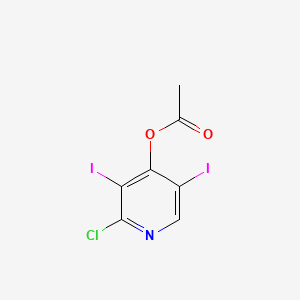

C7H4ClI2NO2 |

Molecular Weight |

423.37 g/mol |

IUPAC Name |

(2-chloro-3,5-diiodopyridin-4-yl) acetate |

InChI |

InChI=1S/C7H4ClI2NO2/c1-3(12)13-6-4(9)2-11-7(8)5(6)10/h2H,1H3 |

InChI Key |

QWZIGUJYMLBQCY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C(=NC=C1I)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cliodinate involves the acetylation of 2-chloro-3,5-diiodopyridine. The reaction typically requires the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction . The reaction is carried out under controlled conditions to ensure the selective acetylation of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the efficient production of this compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Cliodinate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction of this compound can lead to the formation of dehalogenated products.

Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

Oxidation: Various oxidized derivatives of this compound.

Reduction: Dehalogenated products.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Cliodinate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce chlorine and iodine atoms into pyridine derivatives.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Used as a herbicide to control unwanted vegetation.

Mechanism of Action

The mechanism of action of cliodinate involves its interaction with specific molecular targets in plants. This compound inhibits the growth of plants by interfering with essential biochemical pathways. The chlorine and iodine atoms in this compound play a crucial role in its herbicidal activity by disrupting the normal functioning of plant cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

| Property | Cliodinate (Hypothetical) | Clopyralid | Clothianidin |

|---|---|---|---|

| Core Structure | Undefined (possibly heterocyclic) | Pyridine derivative | Neonicotinoid (chlorinated thiazole) |

| Functional Groups | Assumed amine/sulfonamide | Carboxylic acid, chlorine | Nitroamine, chlorothiazolyl |

| Molecular Weight | N/A | 192.0 g/mol | 249.7 g/mol |

| Solubility | Likely polar | 650 mg/L (water, 20°C) | 340 mg/L (water, 20°C) |

Note: this compound’s structural attributes are inferred from chemical indexing trends ; experimental validation is required.

Functional and Pharmacological Comparison

| Parameter | This compound | Clopyralid | Clothianidin |

|---|---|---|---|

| Primary Use | Hypothesized herbicide/insecticide | Herbicide (broadleaf control) | Insecticide (systemic action) |

| Mode of Action | Unknown | Auxin mimicry | Nicotinic acetylcholine receptor disruption |

| Efficacy | Undocumented | High (selective for Asteraceae) | High (aphids, beetles) |

| Toxicity (LD50, rat) | N/A | >5,000 mg/kg (oral) | 448 mg/kg (oral) |

| Environmental Impact | Uncharacterized | Moderate persistence | High bee toxicity |

Sources: Agrochemical databases and toxicity profiles ; gaps in this compound data highlight research needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.